Cas no 1105201-65-7 ([5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a synthetic organic compound featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at the 5-position and a (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate moiety at the 3-position. The difluorophenyl group enhances lipophilicity and metabolic stability, while the trimethoxyphenyl-conjugated acrylate segment may contribute to biological activity, particularly in inhibition pathways. The (Z)-configuration of the prop-2-enoate ester ensures structural specificity, potentially improving target binding affinity. This compound is of interest in medicinal chemistry for its modular design, allowing further derivatization. Its well-defined structure and functional group arrangement make it a valuable intermediate for pharmaceutical research and development.
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate structure
1105201-65-7 structure
商品名:[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
CAS番号:1105201-65-7
MF:C22H19F2NO6
メガワット:431.38617348671
CID:6387447
PubChem ID:30608437

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, [5-(2,4-difluorophenyl)-3-isoxazolyl]methyl ester
    • 1105201-65-7
    • (Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
    • F2496-1114
    • [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
    • AKOS024652962
    • インチ: 1S/C22H19F2NO6/c1-27-19-8-13(9-20(28-2)22(19)29-3)4-7-21(26)30-12-15-11-18(31-25-15)16-6-5-14(23)10-17(16)24/h4-11H,12H2,1-3H3
    • InChIKey: XTHGSIBOCBLYFG-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1C=C(C2=CC=C(F)C=C2F)ON=1)(=O)C=CC1=CC(OC)=C(OC)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 431.11804365g/mol
  • どういたいしつりょう: 431.11804365g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 密度みつど: 1.296±0.06 g/cm3(Predicted)
  • ふってん: 562.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): -4.38±0.45(Predicted)

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2496-1114-5μmol
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2496-1114-10mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2496-1114-2μmol
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2496-1114-2mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2496-1114-5mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2496-1114-4mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2496-1114-100mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2496-1114-10μmol
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2496-1114-20mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2496-1114-15mg
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
1105201-65-7 90%+
15mg
$89.0 2023-05-16

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 関連文献

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateに関する追加情報

Introduction to CAS No. 1105201-65-7: [5-(2,4-Difluorophenyl)-1,2-Oxazol-3-yl]methyl (2Z)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoate

The compound with CAS No. 1105201-65-7, known as [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorinated aromatic ring, a heterocyclic oxazole moiety, and a vinylogous ester group. The combination of these structural elements makes it a unique candidate for advanced chemical applications.

The synthesis of this compound involves a series of sophisticated organic reactions, including Coupling reactions, oxidation processes, and ring-closing reactions. Recent advancements in catalytic methods have enabled the efficient construction of such intricate structures. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis pathway for similar compounds. The incorporation of the oxazole ring, a heterocycle known for its stability and reactivity, adds versatility to the molecule's functional properties.

The structural features of CAS No. 1105201-65-7 make it particularly interesting for applications in the field of < strong >pharmaceuticals strong > and < strong >agrochemicals strong >. The presence of multiple functional groups allows for extensive chemical modifications, enabling the design of bioactive molecules with tailored properties. For example, the < strong >difluorophenyl group strong > can enhance lipophilicity and improve drug absorption profiles. Similarly, the < strong >trimethoxyphenyl group strong > contributes to electronic modulation and can serve as a scaffold for further functionalization.

In terms of optical properties, this compound exhibits unique behavior due to its conjugated system. The presence of the < strong >oxazole ring strong > and the < strong >vinylene group strong > creates an extended π-system that can absorb light in specific regions of the electromagnetic spectrum. This property has led to exploratory studies on its potential use in optoelectronic devices and sensors. Recent research has focused on leveraging such compounds for applications in organic light-emitting diodes (OLEDs) and photovoltaic materials.

The toxicity profile of CAS No. 1105201-65-7 is an area that requires further investigation. While preliminary studies suggest that it exhibits low cytotoxicity under standard conditions, comprehensive toxicological assessments are necessary to evaluate its safety for human use or environmental release. Regulatory frameworks emphasize the importance of thorough safety evaluations for novel chemical entities to ensure compliance with global standards.

In conclusion, CAS No. 1105201-65-7 represents a cutting-edge development in organic synthesis with promising applications across multiple disciplines. Its complex structure and versatile functional groups make it an ideal candidate for advancing research in pharmaceuticals, agrochemicals, and materials science. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative chemical solutions.

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